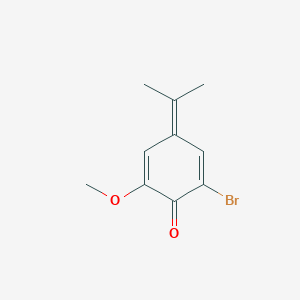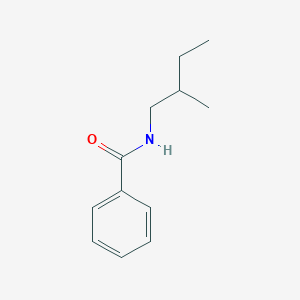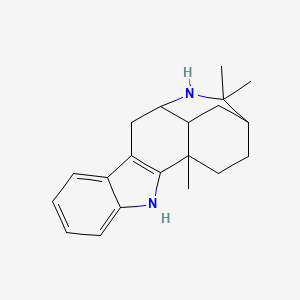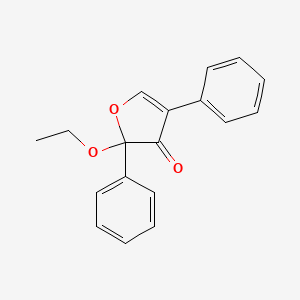
Benzenecarboximidoyl chloride, N-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 3-methylphenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenecarboximidic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids such as titanium tetrachloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an N-substituted benzenecarboximidoyl derivative.
科学研究应用
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 3-methylphenyl substitution.
N-(4-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 4-methylphenyl group instead of a 3-methylphenyl group.
N-(2-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 2-methylphenyl group.
Uniqueness
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions.
属性
CAS 编号 |
52807-31-5 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI 键 |
XEMTYODFFMVVPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

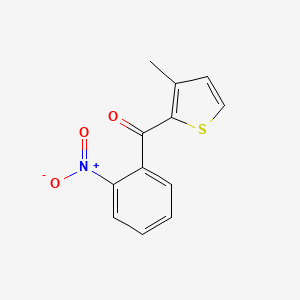

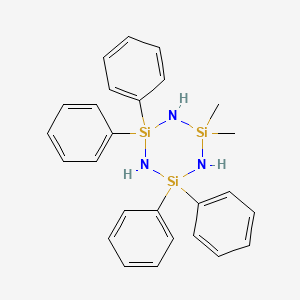
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
